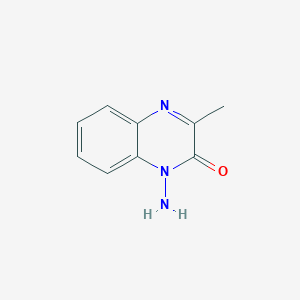
Terephthalic acid, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalic acid, bis(trimethylsilyl) ester is an organosilicon compound with the molecular formula C₁₄H₂₂O₄Si₂. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and materials science due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terephthalic acid, bis(trimethylsilyl) ester typically involves the esterification of terephthalic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:
C8H6O4+2(CH3)3SiCl→C14H22O4Si2+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water or aqueous acids to yield terephthalic acid and trimethylsilanol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the ester itself is relatively stable, the aromatic ring can undergo typical electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Hydrolysis: Water or dilute hydrochloric acid.
Substitution: Nucleophiles such as alcohols or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Terephthalic acid and trimethylsilanol.
Substitution: Various substituted terephthalic acid derivatives.
Applications De Recherche Scientifique
Terephthalic acid, bis(trimethylsilyl) ester is used in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and as a protecting group for carboxylic acids.
Materials Science: It is used in the preparation of polybenzoxazines, which are high-performance polymers with applications in coatings, adhesives, and composites.
Biology and Medicine:
Industry: It acts as a corrosion inhibitor and is used in the production of rechargeable lithium-ion batteries.
Mécanisme D'action
The mechanism by which terephthalic acid, bis(trimethylsilyl) ester exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of terephthalic acid and trimethylsilanol. In substitution reactions, the trimethylsilyl group is displaced by a nucleophile, forming a new ester or amide bond.
Comparaison Avec Des Composés Similaires
Terephthalic acid: The parent compound, which lacks the trimethylsilyl groups.
Isophthalic acid, bis(trimethylsilyl) ester: A similar compound where the carboxylic acid groups are in the meta position.
Phthalic acid, bis(trimethylsilyl) ester: Another similar compound with carboxylic acid groups in the ortho position.
Uniqueness: Terephthalic acid, bis(trimethylsilyl) ester is unique due to its specific esterification with trimethylsilyl groups, which imparts distinct chemical properties such as increased hydrophobicity and stability against hydrolysis under mild conditions. This makes it particularly useful as a protecting group in organic synthesis and as a precursor for high-performance materials.
Propriétés
Numéro CAS |
4147-84-6 |
|---|---|
Formule moléculaire |
C14H22O4Si2 |
Poids moléculaire |
310.49 g/mol |
Nom IUPAC |
bis(trimethylsilyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H22O4Si2/c1-19(2,3)17-13(15)11-7-9-12(10-8-11)14(16)18-20(4,5)6/h7-10H,1-6H3 |
Clé InChI |
XNDCJULFVFHXBR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)








![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)

